molecular formula C16H16ClN3O B3866240 4-chloro-N'-[4-(dimethylamino)benzylidene]benzohydrazide

4-chloro-N'-[4-(dimethylamino)benzylidene]benzohydrazide

Cat. No. B3866240
M. Wt: 301.77 g/mol
InChI Key: WGXXBEBMZAVWKW-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N'-[4-(dimethylamino)benzylidene]benzohydrazide, also known as CDAB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CDAB is a hydrazone derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 4-chloro-N'-[4-(dimethylamino)benzylidene]benzohydrazide is not fully understood, but it is believed to involve the inhibition of enzymes and cellular processes. 4-chloro-N'-[4-(dimethylamino)benzylidene]benzohydrazide has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase, which are involved in neurotransmission and melanin synthesis, respectively. 4-chloro-N'-[4-(dimethylamino)benzylidene]benzohydrazide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway.
Biochemical and Physiological Effects
4-chloro-N'-[4-(dimethylamino)benzylidene]benzohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, induction of apoptosis, and modulation of cellular signaling pathways. 4-chloro-N'-[4-(dimethylamino)benzylidene]benzohydrazide has been shown to inhibit the activity of acetylcholinesterase and tyrosinase, which are involved in neurotransmission and melanin synthesis, respectively. 4-chloro-N'-[4-(dimethylamino)benzylidene]benzohydrazide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway. 4-chloro-N'-[4-(dimethylamino)benzylidene]benzohydrazide has been shown to modulate cellular signaling pathways, including the MAPK and NF-κB pathways, which are involved in inflammation and immune response.

Advantages and Limitations for Lab Experiments

4-chloro-N'-[4-(dimethylamino)benzylidene]benzohydrazide has several advantages and limitations for lab experiments. One advantage is its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Another advantage is its potential use as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material synthesis. However, one limitation is its potential toxicity, as it has been shown to have cytotoxic effects on normal cells at high concentrations. Another limitation is its limited solubility in water, which can affect its bioavailability and efficacy.

Future Directions

4-chloro-N'-[4-(dimethylamino)benzylidene]benzohydrazide has several potential future directions for scientific research. One future direction is the development of 4-chloro-N'-[4-(dimethylamino)benzylidene]benzohydrazide-based drugs for cancer therapy, as it has been shown to induce apoptosis in cancer cells. Another future direction is the study of 4-chloro-N'-[4-(dimethylamino)benzylidene]benzohydrazide as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material synthesis. Additionally, the study of 4-chloro-N'-[4-(dimethylamino)benzylidene]benzohydrazide as a potential pesticide and herbicide in agriculture is another future direction. Finally, the study of 4-chloro-N'-[4-(dimethylamino)benzylidene]benzohydrazide's potential role in modulating cellular signaling pathways involved in inflammation and immune response is another future direction.

Scientific Research Applications

4-chloro-N'-[4-(dimethylamino)benzylidene]benzohydrazide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 4-chloro-N'-[4-(dimethylamino)benzylidene]benzohydrazide has been shown to have antitumor, anti-inflammatory, and antimicrobial properties. 4-chloro-N'-[4-(dimethylamino)benzylidene]benzohydrazide has been tested in vitro and in vivo for its potential use in cancer therapy, and it has been found to induce apoptosis in cancer cells. In agriculture, 4-chloro-N'-[4-(dimethylamino)benzylidene]benzohydrazide has been studied for its potential use as a pesticide and herbicide, as it has been shown to inhibit the growth of certain plant pathogens. In material science, 4-chloro-N'-[4-(dimethylamino)benzylidene]benzohydrazide has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material synthesis.

properties

IUPAC Name

4-chloro-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O/c1-20(2)15-9-3-12(4-10-15)11-18-19-16(21)13-5-7-14(17)8-6-13/h3-11H,1-2H3,(H,19,21)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXXBEBMZAVWKW-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N'-[4-(dimethylamino)benzylidene]benzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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